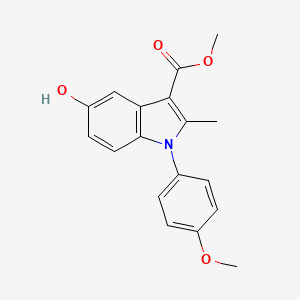![molecular formula C18H18N2O3 B6137369 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as MBB, is a synthetic compound that belongs to the benzoxazole family. It is a potent and selective inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex that regulates calcium uptake in the mitochondria. MBB has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
Mécanisme D'action
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide exerts its effects by selectively inhibiting the mitochondrial calcium uniporter, a protein complex that regulates calcium uptake in the mitochondria. By doing so, this compound prevents the excessive accumulation of calcium in the mitochondria, which can lead to mitochondrial dysfunction, oxidative stress, and cell death. This compound has been shown to improve mitochondrial function, reduce reactive oxygen species production, and protect against calcium-induced toxicity in various cell types.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in different systems. In neurons, this compound has been found to protect against calcium-induced toxicity, reduce oxidative stress, and improve mitochondrial function. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In the heart, this compound has been found to improve cardiac function, reduce myocardial infarction size, and protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. It is a highly selective inhibitor of the mitochondrial calcium uniporter, making it a valuable tool for studying the role of calcium in mitochondrial function and cell death. However, this compound also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. One potential application is in the treatment of neurodegenerative disorders, where this compound has shown promising results in animal models. Further studies are needed to determine the efficacy and safety of this compound in human trials. Another future direction is in the development of new cancer therapies, where this compound has shown potential as a sensitizer for chemotherapy. Future studies should focus on optimizing the dose and timing of this compound in combination with chemotherapy. Finally, this compound may also have potential applications in the treatment of cardiovascular diseases, where it has shown promising results in animal models. Further studies are needed to determine the optimal dose and administration route of this compound in human trials.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide involves the reaction of 4-methoxyaniline with 2-amino-5-bromobenzoxazole in the presence of a base to form the intermediate product, which is then reacted with butanoyl chloride to yield this compound. The overall synthesis process is relatively simple and efficient, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases. In neurodegenerative disorders, this compound has been shown to protect neurons from calcium-induced toxicity and improve mitochondrial function, suggesting its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the mitochondrial calcium uniporter, making it a promising candidate for cancer therapy. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce myocardial infarction size in animal models, indicating its potential use in the treatment of heart diseases.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-4-17(21)19-13-7-10-16-15(11-13)20-18(23-16)12-5-8-14(22-2)9-6-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDCHBEEGNNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)

